3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a dihydroquinolin-4-one derivative featuring a 4-ethoxybenzoyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-5-35-21-12-8-19(9-13-21)27(30)23-17-29(16-18-6-10-20(32-2)11-7-18)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNTTFIOPYKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Research suggests that 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cells by promoting apoptotic pathways .
Antimicrobial Properties
Quinoline derivatives have also shown promising antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
The compound is believed to interact with specific enzymes involved in metabolic pathways. For example:
- It may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer progression and other diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It is hypothesized that it could mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : The initial step includes constructing the dihydroquinoline framework through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing the ethoxy and methoxy substituents via nucleophilic substitution methods.
- Final Modifications : The final product is often purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
The table below compares key structural features of the target compound with similar derivatives:
Key Observations:
- Functional Groups: The target compound’s 3-position benzoyl group differs from BF15064’s sulfonyl group, which may enhance solubility due to sulfonyl’s polar nature . The methoxy/ethoxy substituents in both compounds likely increase lipophilicity compared to amino or chloro groups in compound 4k .
- Stereochemistry: The tetrahydroisoquinoline derivative () highlights the role of stereochemistry in biological activity, though the target compound’s planar quinoline ring lacks chiral centers .
- Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronic acid derivatives) is a common method for similar quinolines, as seen in compound 4k’s synthesis .
Biological Activity
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydroquinolinone core with various substituents that contribute to its biological activity. The molecular formula is C26H34N2O4, with a molecular weight of 470.6 g/mol. Its structural features include:
| Property | Details |
|---|---|
| Molecular Formula | C26H34N2O4 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | RYYRSALLVNJSBK-UHFFFAOYSA-N |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.
Anti-inflammatory Effects
Research suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
